PACAP-38 (31-38), human, mouse, rat

Overview

Description

PACAP-38 (31-38), human, mouse, rat, is a peptide fragment derived from the larger peptide known as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). This specific fragment, consisting of amino acids 31 to 38, has been studied for its biological activity and potential therapeutic applications. PACAP itself is a neuropeptide that plays a crucial role in neuroprotection, neurodevelopment, and modulation of neurotransmitter release.

Preparation Methods

Synthetic Routes and Reaction Conditions

PACAP-38 (31-38) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: After each coupling step, the protecting group on the amino acid is removed, typically using a solution of TFA (trifluoroacetic acid).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of PACAP-38 (31-38) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of coupling and deprotection.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions

PACAP-38 (31-38) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in:

Oxidation: Oxidative conditions can affect methionine residues within the peptide.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions

Coupling Reagents: HBTU, DIC, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Deprotection Reagents: TFA, piperidine.

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).

Major Products

The major product of these reactions is the PACAP-38 (31-38) peptide itself. Modifications can lead to analogs with different biological activities or stability profiles.

Scientific Research Applications

Neurophysiological Applications

Enhancement of Synaptic Transmission

PACAP-38 has been shown to enhance excitatory synaptic transmission in the rat hippocampus. A study demonstrated that bath application of PACAP-38 induced a long-lasting facilitation of field excitatory postsynaptic potentials (fEPSPs) at the Schaffer collateral-CA1 synapses. This effect was linked to increased release of acetylcholine (ACh) from cholinergic terminals, suggesting a presynaptic mechanism involving muscarinic receptors . The findings indicate that PACAP-38 may play a crucial role in synaptic plasticity and memory processes.

Induction of Migraine-Like Attacks

Research has established PACAP-38 as a potent trigger for migraine-like attacks. In controlled studies, infusion of PACAP-38 resulted in headache responses in both healthy individuals and migraine patients. Specifically, 58% of migraine patients reported attacks following PACAP-38 infusion compared to none after placebo . This underscores PACAP-38's potential as a target for therapeutic interventions in migraine management.

Role in Headache Disorders

PACAP-38 levels have been found to be significantly elevated during episodic cluster headache (ECH) attacks. Studies indicate that plasma PACAP-38 concentrations are lower during inter-bout periods compared to attack phases, suggesting its involvement in the pathophysiology of headaches . This peptide's ability to induce vasodilation and neurogenic inflammation positions it as a critical factor in headache research.

Cardiovascular Applications

Association with Heart Failure

Recent studies have explored the relationship between PACAP-38 levels and heart failure (HF). Findings indicate that PACAP-38 and its receptor expression correlate with biomarkers of acute and chronic HF. Lower levels of PACAP-38 were observed in end-stage HF patients, suggesting its potential role as a prognostic biomarker . Further investigations are warranted to clarify the implications of PACAP signaling in cardiovascular health.

Vasodilatory Effects

PACAP-38 has demonstrated significant vasodilatory effects on meningeal arteries, which may contribute to its role in headache mechanisms. Experimental data show that PACAP-38 can induce dilation of these arteries, highlighting its potential therapeutic applications in treating vascular-related disorders .

Table: Summary of Key Findings Related to PACAP-38 Applications

Case Study 1: Migraine Provocation with PACAP-38

In a double-blind study involving 12 healthy volunteers and 12 migraine patients, infusion of PACAP-38 resulted in headache development across all participants. Notably, 58% of migraine patients experienced migraine-like attacks post-infusion, indicating the peptide's significant role as a migraine trigger .

Case Study 2: Plasma Levels During Headache Attacks

A study on episodic cluster headache patients revealed that plasma levels of PACAP-38 were significantly elevated during headache attacks compared to inter-bout periods. This suggests that fluctuations in PACAP-38 may play a role in headache pathophysiology and could serve as a biomarker for attack phases .

Case Study 3: Heart Failure Biomarkers

Research investigating the correlation between PACAP-38 levels and heart failure found strong associations with NT-proBNP levels, indicating that PACAP could be a valuable biomarker for assessing heart failure severity .

Mechanism of Action

PACAP-38 (31-38) exerts its effects primarily through the activation of the PAC1 receptor, a G protein-coupled receptor. Upon binding to this receptor, it triggers a cascade of intracellular signaling pathways, including:

cAMP Pathway: Activation of adenylate cyclase, leading to increased levels of cAMP.

ERK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK).

Calcium Signaling: Elevation of intracellular calcium levels, which can influence various cellular processes.

Comparison with Similar Compounds

PACAP-38 (31-38) can be compared to other neuropeptides and peptide fragments with similar functions:

VIP (Vasoactive Intestinal Peptide): Shares structural similarities and some overlapping functions with PACAP.

CGRP (Calcitonin Gene-Related Peptide): Another neuropeptide involved in vasodilation and pain modulation.

Substance P: A neuropeptide that plays a role in pain perception and inflammation.

PACAP-38 (31-38) is unique in its specific activation of the PAC1 receptor and its potent neuroprotective and neurotrophic effects, distinguishing it from these other peptides.

Biological Activity

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide with significant biological activity across various species, including humans, mice, and rats. PACAP-38, particularly its C-terminal fragment PACAP-38 (31-38), has been the subject of extensive research due to its diverse physiological roles and potential therapeutic applications.

Overview of PACAP-38

PACAP exists in two primary forms: PACAP-27 and PACAP-38, with the latter being more potent in activating adenylate cyclase. This peptide is involved in numerous biological processes, including neurotransmitter release modulation, vasodilation, and neuroprotection. Its receptors—PAC1, VPAC1, and VPAC2—are widely distributed in the central nervous system (CNS) and peripheral tissues, indicating its broad physiological impact .

Biological Functions

1. Neurotransmitter Release and Neuroprotection

PACAP-38 has been shown to influence neurotransmitter release significantly. It enhances the release of neurotransmitters such as dopamine and serotonin while exhibiting neuroprotective effects against apoptosis in various cell types. For instance, studies indicate that PACAP-38 can reduce apoptosis in PC12 cells under stress conditions .

2. Vascular Effects

PACAP-38 is implicated in migraine pathogenesis through its vasodilatory effects. Infusion studies have demonstrated that PACAP-38 induces migraine-like headaches in both healthy individuals and migraine patients by causing cranial vasodilation. The peptide's ability to increase the diameter of cranial arteries has been documented extensively .

3. Anxiogenic Effects

In behavioral studies using rat models, PACAP-38 exhibited anxiogenic properties when administered intracerebroventricularly. This effect was characterized by a decreased ratio of time spent in open arms in an elevated plus maze test, suggesting increased anxiety levels .

Table 1: Summary of Biological Activities of PACAP-38

Case Studies

Case Study 1: Migraine Induction

A study involving 21 participants with post-traumatic headache demonstrated that 95% experienced migraine-like headaches following PACAP-38 infusion. This highlights the peptide's role as a potent migraine trigger .

Case Study 2: Neuroprotective Effects

In a mouse model of ischemic brain injury, PACAP-38 administration was associated with reduced neuronal damage and improved functional outcomes post-occlusion of the middle cerebral artery. These findings suggest its potential as a therapeutic agent for stroke .

Case Study 3: Anxiogenic Behavior

In an experiment assessing anxiety levels in rats, PACAP-38 administration led to significant alterations in behavior indicative of increased anxiety, underscoring its complex role within neuropsychiatric contexts .

Q & A

Basic Research Questions

Q. What cellular mechanisms underlie PACAP-38 (31-38)’s neuroprotective effects?

PACAP-38 (31-38) activates PAC1 receptors, triggering intracellular Ca²⁺ influx via Gαq signaling, which enhances α-secretase activity (producing non-amyloidogenic APPsα) and stimulates NPY and catecholamine secretion in sympathetic neurons. Methodologically, Ca²⁺ imaging (Fluo-4 AM) and Western blotting for APPsα cleavage products are critical for validation .

Q. Which experimental models are optimal for studying PACAP-38 (31-38) in neuroprotection?

Primary cultures of superior cervical ganglion (SCG) neurons and NCI-H838 cell lines are widely used. SCG neurons enable analysis of NPY secretion via ELISA, while NCI-H838 cells (a non-small cell lung cancer line) model PACAP-38 (31-38)’s growth-promoting effects via ROS assays and ERK phosphorylation analysis .

Q. How can PACAP-38 expression be reliably detected in tissue samples?

Anti-PACAP-38 antibody (ab216627) is validated for IHC-P in mouse, rat, and human tissues. Optimal protocols include 1:200 dilution, formalin-fixed paraffin-embedded tissue, and DAB staining, with controls for specificity (e.g., knockout tissues) .

Advanced Research Questions

Q. How does PACAP-38 (31-38) modulate inflammatory cytokines, and what contradictions exist?

In zebrafish models, PACAP-38 (31-38) suppresses CuSO₄-induced IL-1β, IL-6, and IL-8 via downregulating transcription (RT-PCR analysis). However, in rat astrocytes, PACAP-38 synergizes with IL-1β to increase IL-6 secretion. Resolving this requires comparative studies using identical dosing (e.g., 100 nM) and cell-type-specific pathway analysis (e.g., JAK/STAT vs. NF-κB) .

Q. What methodological strategies address conflicting roles in cell growth vs. neuroprotection?

NCI-H838 cell proliferation (via MTT assays) and SCG neuroprotection (via TUNEL assays) must be studied separately, with attention to PAC1 receptor density and ROS modulation. Dose-response curves (1–100 nM) clarify concentration-dependent effects, while siRNA knockdown of PAC1 validates receptor specificity .

Q. How do species-specific PACAP-38 (31-38) receptor interactions impact translational research?

Human, mouse, and rat PACAP-38 (31-38) sequences are identical, but receptor affinity (e.g., VPAC1/2) varies. Radioligand binding assays (³H-PACAP-38) and CRISPR-edited cell lines (e.g., PAC1⁻/⁻) identify cross-species functional conservation. Zebrafish models (80% PACAP homology) are cost-effective for in vivo studies .

Q. What explains discrepancies in PACAP-38 (31-38)’s regulation of α-secretase versus β-secretase in Alzheimer’s models?

PACAP-38 (31-38) shifts APP processing toward α-secretase (via PKC/ERK activation), reducing Aβ plaques. However, β-secretase (BACE1) inhibition requires independent validation (e.g., FRET-based BACE1 activity assays). Discrepancies arise from cell-type-specific APP isoforms and competing cleavage pathways .

Q. Methodological Recommendations

- For receptor activation studies : Use calcium flux assays (Fluo-4) in PAC1-transfected HEK293 cells to isolate signaling pathways .

- For cytokine analysis : Combine RT-PCR (IL-1β, IL-6 primers) with ELISA (secreted protein levels) to distinguish transcriptional vs. post-translational effects .

- For in vivo neuroprotection : Administer PACAP-38 (31-38) intracerebroventricularly in rodent models to bypass blood-brain barrier limitations, with microdialysis monitoring of NPY levels .

Q. Data Contradictions and Resolutions

Properties

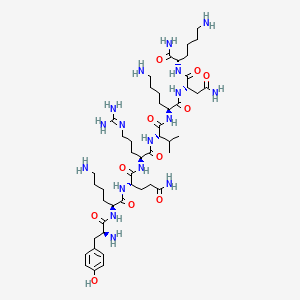

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQRDMBVNVOBLN-MQXDESKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.